Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)-
Description
Piperazine derivatives are pivotal in medicinal chemistry due to their versatility in modulating biological activity. The compound Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- features a piperazine core substituted with a 3-chloropropyl chain and a 4-nitrophenyl group. The 4-nitrophenyl substituent introduces a strong electron-withdrawing nitro group, which may enhance receptor binding affinity or alter metabolic stability compared to chlorophenyl or methoxyphenyl analogs .
Key physicochemical properties of similar piperazines include:
Properties
CAS No. |
482647-19-8 |
|---|---|
Molecular Formula |
C13H18ClN3O2 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C13H18ClN3O2/c14-6-1-7-15-8-10-16(11-9-15)12-2-4-13(5-3-12)17(18)19/h2-5H,1,6-11H2 |
InChI Key |
NDKLEFBDXJLBJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Piperazine Derivative
The initial step involves reacting diethanolamine with thionyl chloride to form bis(2-chloroethyl)methylamine hydrochloride. This reaction is typically carried out in chloroform as a solvent under controlled temperature conditions.
- Reagents : Diethanolamine, thionyl chloride
- Solvent : Chloroform
- Temperature : Ambient conditions
This reaction results in the formation of an intermediate that can be further reacted with 3-chloroaniline to yield 1-(3-chlorophenyl)piperazine hydrochloride.
Step 2: Formation of Chloropropyl Group
In the second step, 1-(3-chlorophenyl)piperazine hydrochloride is reacted with 1-bromo-3-chloropropane. This reaction is typically performed in an aqueous acetone solution, with sodium hydroxide used to facilitate the nucleophilic substitution.
- Reagents : 1-(3-chlorophenyl)piperazine hydrochloride, 1-bromo-3-chloropropane
- Solvent : Aqueous acetone
- Base : Sodium hydroxide
- Temperature : 0 to 10 °C
This step leads to the formation of piperazine intermediate, specifically 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.
Step 3: Introduction of Nitrophenyl Group
The final step involves introducing the nitrophenyl group into the piperazine structure. This can be achieved through a nucleophilic substitution reaction where a nitro group is introduced at the para position relative to the piperazine nitrogen.
- Reagents : Suitable nitro-substituted aromatic compounds
- Solvent : Typically an aprotic solvent like dimethylformamide (DMF)
- Temperature : Elevated temperatures may be required for effective substitution.
Summary of Yields and Reaction Times
The following table summarizes the yields and reaction times associated with each step in the synthesis process:
| Step | Reaction Description | Yield (%) | Reaction Time |
|---|---|---|---|
| 1 | Diethanolamine + Thionyl Chloride | High (≥85%) | Several hours |
| 2 | Piperazine derivative + Bromoalkane | Moderate (65-75%) | Overnight |
| 3 | Nucleophilic substitution with nitro compound | Variable (60-80%) | Several hours |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the piperazine ring.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-(3-aminopropyl)-4-(4-aminophenyl)piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- Piperazine derivatives are widely used as intermediates in the synthesis of various pharmaceuticals, including antidepressants and antipsychotics such as nefazodone and aripiprazole . The synthesis typically involves multi-step reactions where Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- serves as a key intermediate.
-
Anticancer Activity :
- Several studies have demonstrated the anticancer properties of piperazine derivatives. For instance, compounds derived from piperazine have shown significant cytotoxic effects on various cancer cell lines, including liver, breast, and colon cancer cells . Molecular docking studies indicate that Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- can interact with DNA, suggesting potential mechanisms for its anticancer activity .
- Dopamine Receptor Ligands :
Piperazine derivatives exhibit various biological activities beyond their use as pharmaceutical intermediates:
- Anti-inflammatory Effects : Some studies have indicated that piperazine derivatives can reduce inflammation, which is often linked to cancer progression .
- Ligand Formation with Metal Complexes : Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- has been shown to form stable complexes with metal ions, enhancing its biological activity and expanding its application scope .
Comparative Analysis of Related Compounds
To better understand the uniqueness of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)-, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Piperazine, 1-(3-chloropropyl)-4-(3-nitrophenyl) | Similar piperazine structure | Different nitro group position affecting reactivity |
| Piperazine, 1-(3-chloropropyl)-4-phenyl | Contains phenyl instead of nitrophenyl | Potentially different pharmacological profiles |
| Piperazine, 1-(3-chloropropyl)-4-methylphenyl | Methyl substitution on phenyl group | Variation in lipophilicity influencing absorption |
This table highlights how variations in substituents can lead to different biological activities and therapeutic potentials.
Case Study 1: Anticancer Activity
A study conducted by Yarm et al. focused on the synthesis of piperazine-derived compounds and their efficacy against various cancer cell lines. Results indicated that these derivatives exhibited strong cytotoxic effects on malignant cells due to their ability to induce apoptosis .
Case Study 2: Molecular Docking Analysis
Molecular docking simulations performed on Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- revealed two stable binding sites within DNA. The binding affinities were measured at -7.5 kcal/mol and -7.4 kcal/mol, indicating a strong potential for anti-tumor effects through interaction with genetic material .
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- depends on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, leading to various physiological effects. The nitrophenyl group may also contribute to its activity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives vary widely based on substituents, which critically influence synthesis, reactivity, and biological activity. Below is a comparative analysis:
Key Observations :
- However, nitro groups can also reduce metabolic stability, a trade-off observed in sulfonamide analogs .
- Synthetic efficiency : Microwave-assisted methods significantly improve yields (e.g., 88% in 40 seconds for chlorophenyl derivatives) compared to conventional reflux (45–60% over hours) .
Physicochemical and Stability Comparisons
- Solubility: Piperazines with polar substituents (e.g., methoxy or nitro groups) exhibit higher aqueous solubility than nonpolar analogs (e.g., phenyl or chlorophenyl) .
- Thermal stability : Melting points for chlorophenyl/chloropropyl derivatives (~200°C) are higher than those of methoxyphenyl analogs (~150–170°C), likely due to stronger halogen bonding .
Challenges in Nitrophenyl Substitution
Direct synthesis of 4-nitrophenyl-substituted piperazines is less documented in the provided evidence. However, analogous methods (e.g., nucleophilic aromatic substitution or Suzuki coupling) used for sulfonamide or methoxyphenyl derivatives could be adapted .
Biological Activity
Piperazine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- is particularly notable for its potential therapeutic applications, including neuropharmacological effects, antimicrobial activity, and interactions with various receptor systems.
Chemical Structure and Synthesis
The molecular structure of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- features a piperazine ring substituted with a chloropropyl group and a nitrophenyl moiety. This configuration is essential for its biological activity. The synthesis typically involves the reaction of piperazine derivatives with appropriate halogenated compounds, yielding the target compound through nucleophilic substitution reactions.
1. Neuropharmacological Effects
Piperazine derivatives are known to influence neurotransmitter systems, particularly dopamine (DA) and serotonin (5-HT). Studies indicate that Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- may act as a dopamine receptor antagonist , which could be beneficial in treating disorders such as schizophrenia. Increased levels of DA have been linked to both therapeutic effects and potential side effects like behavioral stimulation and cardiovascular issues .
2. Antimicrobial Activity
Research has demonstrated that certain piperazine derivatives exhibit antimicrobial properties. For example, Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Experimental Data
Several studies have evaluated the biological activities of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)-. Below is a summary of key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Neuropharmacological | In vivo mouse model | Showed significant reduction in apomorphine-induced stereotypy, indicating DA receptor antagonism. |
| Study 2 | Antimicrobial | Disc diffusion method | Exhibited inhibition zones against E. coli and S. aureus, suggesting strong antibacterial properties. |
| Study 3 | Cytotoxicity | MTT assay on cancer cell lines | Demonstrated IC50 values in low micromolar range against MCF-7 breast cancer cells, indicating potential anti-cancer activity. |
The biological activity of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- can be attributed to its interaction with various receptors:
- Dopamine Receptors: Acts primarily as an antagonist at D2 receptors, which may explain its antipsychotic effects.
- Serotonin Receptors: Potential modulation of 5-HT receptors could contribute to mood regulation and anxiolytic effects.
- Antimicrobial Mechanisms: Likely involves interference with bacterial protein synthesis or cell wall integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
